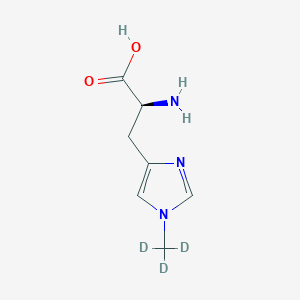
1-(Methyl-d3)-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methyl-d3)-L-histidine: is a stable isotope-labeled compound, often used in scientific research. It is a derivative of the amino acid histidine, where the tau position is methylated and the methyl group is labeled with deuterium (D3). This compound is valuable in various fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methyl-d3)-L-histidine typically involves the methylation of L-histidine at the tau position. The reaction conditions often include the use of deuterated methylating agents to introduce the D3 label. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective methylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of deuterated reagents is crucial to maintain the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Methyl-d3)-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, although this is less common due to the stability of the imidazole ring.
Substitution: The methyl group can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used, although this is rare.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole derivatives, while substitution reactions can yield various methylated products .
Scientific Research Applications
1-(Methyl-d3)-L-histidine is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of histidine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of histidine-containing compounds.
Industry: Employed in the development of new drugs and therapeutic agents, particularly in the field of metabolic disorders
Mechanism of Action
The mechanism of action of 1-(Methyl-d3)-L-histidine involves its incorporation into metabolic pathways where histidine plays a role. The deuterium labeling allows researchers to track the compound through various biochemical processes, providing insights into enzyme activities, protein interactions, and metabolic fluxes. The molecular targets and pathways involved include histidine decarboxylase, histidine ammonia-lyase, and other enzymes related to histidine metabolism .
Comparison with Similar Compounds
1-Methyl-L-histidine: Similar in structure but lacks the deuterium labeling.
3-Methyl-L-histidine: Another methylated derivative of histidine, differing in the position of methylation.
Nτ-Methyl-L-histidine: Similar to tau-Methyl-L-histidine but without the D3 label.
Uniqueness: 1-(Methyl-d3)-L-histidine is unique due to its stable isotope labeling, which provides distinct advantages in tracing and studying metabolic processes. The deuterium label offers enhanced sensitivity and specificity in analytical techniques such as mass spectrometry, making it a valuable tool in research .
Properties
Molecular Weight |
172.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















